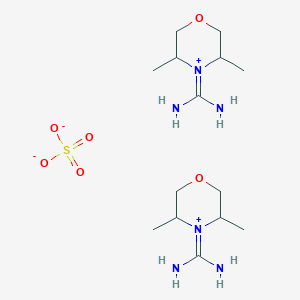

3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt is a chemical compound with the molecular formula C7H17N3O5S and a molecular weight of 255.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt typically involves the reaction of 3,5-dimethylmorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学的研究の応用

Therapeutic Agent in Cancer Research

3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt has been studied for its cytotoxic properties against several cancer cell lines. Preliminary studies indicate that it exhibits significant inhibitory effects on cell proliferation, suggesting potential as an anticancer therapeutic agent. Quantitative data on IC50 values have been documented, demonstrating its potency against specific cancer types .

Diagnostic Tool

Recent investigations have explored the use of this compound as a diagnostic tool in medical applications. Its ability to interact with biological systems makes it a candidate for developing assays and imaging techniques that could enhance disease diagnosis and monitoring .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to the development of novel drugs with improved efficacy and reduced side effects .

Case Studies

作用機序

The mechanism of action of 3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

- 3,5-Dimethylmorpholine-4-carboxamide

- 3,5-Dimethylmorpholine-4-carboxylate

- 3,5-Dimethylmorpholine-4-carboxylic acid

Uniqueness

3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific research fields set it apart from similar compounds .

生物活性

3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt, also known by its CAS number 108641-45-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt is classified under phthalides and features a morpholine ring with methyl substitutions. Its molecular structure allows for significant interaction with biological membranes, enhancing its ability to penetrate cells. This property is crucial for its application as a therapeutic agent.

The biological activity of 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt primarily involves:

- Cytotoxicity : The compound has shown selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is essential for reducing side effects in cancer treatments.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2 phase, leading to increased sub-G1 accumulation in cancer cells.

- Apoptosis Induction : The compound activates caspases (specifically caspases-3 and -7), which are critical in the apoptotic pathway. This activation leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 (Leukemia) | 2.5 | 10 |

| HSC-2 (Squamous Cell Carcinoma) | 1.8 | 12 |

| HCT116 (Colon Carcinoma) | 3.0 | 8 |

| Non-Malignant Fibroblasts | >50 | - |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. A lower IC50 value signifies higher potency against cancer cells.

Case Studies

- Study on HL-60 Cells : In a study involving HL-60 leukemia cells, treatment with 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. The selectivity index was notably high, indicating preferential toxicity towards malignant cells over non-malignant counterparts.

- Effect on HSC-2 Cells : Another study demonstrated that treatment with this compound led to a marked reduction in cell viability in HSC-2 squamous cell carcinoma cells. Flow cytometry analysis revealed that treated cells exhibited G2/M phase arrest and subsequent apoptosis.

Future Directions

Research into 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt is ongoing, with several avenues for future exploration:

- Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents could enhance its therapeutic potential.

- Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in apoptosis could provide deeper insights into its action.

- Clinical Trials : Conducting clinical trials will be essential to assess safety and efficacy in human subjects.

特性

CAS番号 |

108641-45-8 |

|---|---|

分子式 |

C14H32N6O6S |

分子量 |

412.51 g/mol |

IUPAC名 |

3,5-dimethylmorpholine-4-carboximidamide;sulfuric acid |

InChI |

InChI=1S/2C7H15N3O.H2O4S/c2*1-5-3-11-4-6(2)10(5)7(8)9;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4) |

InChIキー |

BAJRQVVMHJIYAZ-UHFFFAOYSA-N |

SMILES |

CC1COCC([N+]1=C(N)N)C.CC1COCC([N+]1=C(N)N)C.[O-]S(=O)(=O)[O-] |

異性体SMILES |

CC1COCC([N+]1=C(N)N)C.CC1COCC([N+]1=C(N)N)C.[O-]S(=O)(=O)[O-] |

正規SMILES |

CC1COCC(N1C(=N)N)C.CC1COCC(N1C(=N)N)C.OS(=O)(=O)O |

同義語 |

3,5-DIMETHYLMORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。